molecular formula C8H10N2O4 B1610857 Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 88468-97-7

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B1610857
CAS RN: 88468-97-7
M. Wt: 198.18 g/mol
InChI Key: GFWNCXLYOCDBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as MDP, is a heterocyclic compound that has been studied for its potential applications in scientific research. This compound has a unique structure that makes it useful in a variety of biochemical and physiological studies. In

Scientific Research Applications

Biochemical Implications in Disease Pathology

Methylglyoxal (MG), a compound closely related to Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has significant implications in biological systems. It's a reactive alpha-oxoaldehyde formed in various enzymatic and nonenzymatic reactions, modifying proteins to form advanced glycation end-products. These products are linked with diabetes complications and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).

Environmental and Synthetic Chemistry

The molecule has been used in environmentally benign synthesis methods. For example, it's involved in the formation of dimethylated 1,6-dihydropyrimidines using dimethyl carbonate, an eco-friendly reagent, under microwave. This method avoids toxic methylating agents, indicating the compound's role in sustainable chemistry (Wang, Quan, & Zhang, 2008).

Structural Chemistry and DNA Interaction

In a study of radiolytic one-electron reduction, 1-methylthymine and 1,3-dimethylthymine derivatives, similar to Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, formed C5-C5'-linked dihydrothymine dimers. These dimers, structurally similar to mutagenic and carcinogenic UV-induced photolesions, suggest potential effects on DNA stability and integrity (Ito, Shinohara, Hatta, & Nishimoto, 1999).

Analytical Chemistry

In analytical chemistry, derivatives of Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been used in developing methods for quantifying methylglyoxal in biological samples. Techniques like HPLC and GC with derivatization into more stable compounds have been utilized for this purpose, highlighting its role in analytical methodologies (Klöpfer, Spanneberg, & Glomb, 2011).

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential in drug delivery systems. For instance, a study focused on a dihydropyridine carrier system for the sustained delivery of 2',3'-dideoxynucleosides to the brain, exploring its potential for treating neurological disorders related to AIDS (Palomino, Kessel, & Horwitz, 1989).

Antimicrobial Applications

Moreover, certain derivatives have shown antimicrobial properties. For example, novel synthesis of 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids indicated significant antibacterial and antifungal activities, underscoring the compound's utility in developing new antimicrobial agents (Shastri, 2019).

properties

IUPAC Name

methyl 1,3-dimethyl-2,4-dioxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-9-4-5(7(12)14-3)6(11)10(2)8(9)13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFWNCXLYOCDBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542890
Record name Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88468-97-7
Record name Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.